molecular formula C18H18N4O3 B4359749 1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4359749
M. Wt: 338.4 g/mol
InChI Key: YWJJQBYNIXRSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a methoxyphenoxy group, and a pyridinyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenoxy and pyridinyl groups. One common method involves the reaction of 4-methoxyphenol with chloromethyl methyl ether to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with 4-methyl-2-pyridinylhydrazine to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring. Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[(4-hydroxyphenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide.

    Reduction: Formation of 1-[(4-methoxyphenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-hydroxyphenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide
  • 1-[(4-methoxyphenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-amine
  • 1-[(4-methoxyphenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-thiol

Uniqueness

1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its combination of a methoxyphenoxy group, a pyridinyl group, and a pyrazole ring. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13-7-9-19-17(11-13)20-18(23)16-8-10-22(21-16)12-25-15-5-3-14(24-2)4-6-15/h3-11H,12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJJQBYNIXRSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(4-METHOXYPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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